Phenol, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-
Description
Phenol, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-, is an oxazoline-substituted phenolic compound. Oxazolines are five-membered heterocycles containing oxygen and nitrogen, often used as ligands in catalysis or intermediates in organic synthesis due to their tunable electronic and steric properties . The ortho-substituted phenol variant likely exhibits unique reactivity due to the proximity of the hydroxyl group to the oxazoline ring, influencing tautomerism, coordination chemistry, and solubility.
Properties
IUPAC Name |
2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-11(2)7-14-10(12-11)8-5-3-4-6-9(8)13/h3-6,13H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRIOIUJRZKJSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC=CC=C2O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601030872 | |
| Record name | 2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601030872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163165-91-1 | |
| Record name | 2-(4′,4′-Dimethyl-3′,4′-dihydrooxazol-2′-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163165-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163165911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601030872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Standard Protocol
The reaction begins with the activation of a nitrile (e.g., acetonitrile) by a Lewis acid catalyst such as ZnCl₂. A β-amino alcohol, typically 2-amino-2-methyl-1-propanol, undergoes nucleophilic attack on the nitrile carbon, followed by cyclization to form the oxazoline ring. Dehydration is facilitated by acidic conditions, often using hydrochloric acid or p-toluenesulfonic acid.
Example Protocol :
Optimization Strategies
-
Catalyst Screening : Substituting ZnCl₂ with FeCl₃ reduces reaction time to 8 hours but lowers yield by 15%.
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Solvent Effects : Polar aprotic solvents like DMF increase cyclization efficiency compared to non-polar solvents.
Table 1: Catalytic Performance in Cyclocondensation
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| ZnCl₂ | 60 | 12 | 78 |
| FeCl₃ | 60 | 8 | 63 |
| PTSA | 80 | 10 | 71 |
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction kinetics and reduces synthesis time for oxazole derivatives. This method is particularly effective for achieving high regioselectivity in the formation of the oxazoline ring.
Procedure and Conditions
A mixture of β-amino alcohol and nitrile is irradiated in a microwave reactor at 100–150°C for 5–20 minutes. The shorter reaction time minimizes side products such as over-oxidized species.
Case Study :
Advantages Over Conventional Heating
-
Energy Efficiency : 50% reduction in energy consumption.
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Scalability : Demonstrated in batch reactors up to 1 kg scale.
Conventional Oxazole Synthesis Methods
Robinson-Gabriel Synthesis
This classical method involves dehydrating α-acylaminoketones with agents like PCl₅ or POCl₃. While less common for sterically hindered oxazolines, modifications enable its application:
Fischer Oxazole Synthesis
Aryl aldehydes condense with hydroxylamine derivatives to form oxazolines. For phenolic derivatives, protection of the hydroxyl group is necessary to prevent side reactions.
Green Chemistry Approaches
Ultrasound-Assisted Synthesis
Ultrasonic irradiation (35 kHz) accelerates the cyclocondensation by enhancing mass transfer. A typical reaction completes in 30 minutes with yields comparable to microwave methods.
Table 2: Comparison of Energy-Intensive Methods
| Method | Time (min) | Yield (%) | Energy Input (kW·h/mol) |
|---|---|---|---|
| Conventional | 720 | 78 | 12.5 |
| Microwave | 10 | 82 | 3.2 |
| Ultrasound | 30 | 80 | 2.8 |
Solvent-Free Reactions
Grinding β-amino alcohols with nitriles in the presence of silica-supported catalysts (e.g., SiO₂-HClO₄) achieves 75% yield at room temperature, eliminating solvent waste.
Post-Synthesis Functionalization
Introduction of the Phenolic Group
The oxazoline intermediate is coupled with phenol via Friedel-Crafts alkylation using AlCl₃ as a catalyst. Key considerations include:
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Positional Selectivity : Ortho-substitution is favored due to the directing effects of the oxazoline ring.
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Protection Strategies : Temporary silylation of the phenolic hydroxyl prevents unwanted side reactions during coupling.
Industrial-Scale Production
Continuous Flow Reactors
Adoption of flow chemistry reduces batch-to-batch variability:
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Residence Time : 2 minutes at 140°C.
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Throughput : 50 kg/day with 85% yield.
Purification Techniques
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Crystallization : Ethanol/water mixtures achieve >99% purity.
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Chromatography : Reserved for high-value batches requiring ultra-pure product.
Analytical Validation
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxazoline ring can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenol derivatives.
Scientific Research Applications
Antiviral Activity
One of the significant applications of Phenol, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- is in antiviral drug development. A study evaluated a series of substituted phenyl analogues of compounds related to this phenol derivative against human rhinovirus serotypes. The results indicated that certain substitutions significantly enhanced antiviral activity, with mean minimum inhibitory concentrations (MICs) as low as 0.40 µM against multiple serotypes . This suggests potential for further development in antiviral therapeutics.
Anticancer Research
Phenol derivatives have been explored for their anticancer properties. In vitro studies have demonstrated that compounds related to Phenol, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- exhibit promising activity against various cancer cell lines. For instance, research involving the synthesis of novel pyrazole derivatives showed that certain phenolic compounds could induce apoptosis in cancer cells . This highlights the potential for these compounds in cancer treatment protocols.
Polymer Chemistry
In material science, Phenol, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- can serve as an intermediate in synthesizing advanced polymers. Its structural characteristics make it suitable for creating materials with specific thermal and mechanical properties. Research has indicated that incorporating such phenolic compounds into polymer matrices can enhance their stability and performance under various conditions .
Case Study 1: Antiviral Compound Development
A series of experiments conducted on analogues of Phenol, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- revealed a strong correlation between structural modifications and antiviral efficacy. The quantitative structure–activity relationship (QSAR) analysis demonstrated that lipophilicity and steric factors play crucial roles in determining the effectiveness of these compounds against viral infections .
Case Study 2: Anticancer Activity Evaluation
In a study aimed at evaluating the anticancer potential of phenolic compounds, researchers synthesized various derivatives including those based on Phenol, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-. The findings indicated significant cytotoxic effects on several cancer cell lines, suggesting that these compounds could be developed into effective anticancer agents .
Mechanism of Action
The mechanism of action of Phenol, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the oxazoline ring can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Pyridine Derivatives: These exhibit high synthetic yields (61–75%) via organometallic couplings or additions, forming stable enamine tautomers . The pyridine nitrogen enhances coordination capabilities, making these compounds suitable for metal complexation (e.g., in NADP analogs) .
- Phenol Derivatives: The hydroxyl group in phenol derivatives may promote hydrogen bonding, altering solubility and crystallization behavior compared to non-polar analogs. The para-substituted phenol (CAS 81428-58-2) lacks direct synthetic details but highlights positional isomerism’s impact on properties .
- Thiophene Derivatives : The thiophene-oxazoline hybrid () demonstrates the moiety’s adaptability to heteroaromatic systems, though synthetic routes remain unclear.
Tautomerism and Stability
Table 2: Tautomeric Stability in Oxazoline Derivatives
Key Observations :
- Enamine tautomers are thermodynamically favored in neutral oxazoline derivatives, as shown by X-ray and computational studies . For example, α-[(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methylene]benzenemethanol (3a) exists as an enamine in both solid and solution states .
- Protonation shifts tautomeric preference to the keto form, critical for designing pH-responsive materials or catalysts .
Q & A
Q. What are the optimized synthetic routes for Phenol, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- and its derivatives?
The synthesis typically involves multi-step protocols. For example, enantiopure derivatives can be synthesized in three stages from (S)-(+)-2-phenylglycinol:
Acylation : Reaction with benzoyl chloride.
Cyclization : Using POCl₃ or PCl₅ to form the oxazoline ring.
Purification : Column chromatography or recrystallization.
Yields range from 83.2% to 94.5% per step, with final purity >99% confirmed by GC-MS and polarimetry .
Table 1 : Key synthesis parameters:
| Step | Reagents/Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|
| 1 | Benzoyl chloride, Et₃N | 94.5 | IR, NMR |
| 2 | POCl₃, reflux | 89.2 | NMR, GC-MS |
| 3 | Column chromatography | 83.2 | Polarimetry, HPLC |
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : Assigns proton and carbon environments (e.g., oxazoline ring protons at δ 3.8–4.2 ppm) .
- IR Spectroscopy : Identifies functional groups (C=N stretch ~1650 cm⁻¹) .
- Purity Assessment :
- GC-MS : Detects trace impurities and confirms molecular ion peaks .
- Polarimetry : Measures optical rotation for chiral derivatives (e.g., [α]D²⁵ = +45.6°) .
Q. How should researchers handle this compound safely in laboratory settings?
While specific hazard data are limited, general precautions include:
- Storage : Inert atmosphere (N₂/Ar) at 0–6°C for chiral derivatives .
- Handling : Use fume hoods for reactions involving volatile reagents (e.g., POCl₃) .
- Waste Disposal : Neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. How can computational methods resolve contradictions in tautomeric stability data?
Experimental studies (XRD, NMR) show the enamine tautomer dominates in solid and solution phases for oxazoline derivatives . However, older NMR studies reported minor keto forms . DFT calculations (B3LYP/6-311G(d)) reconcile this by showing:
- Gas Phase : Enamine is 12–15 kcal/mol more stable than keto .
- Solution Phase : Solvent polarity (e.g., CDCl₃ vs. DMSO) shifts equilibrium, with enamine still favored .
Table 2 : Tautomer stability comparison:
| Tautomer | ΔG (kcal/mol, Gas) | Dominant Phase | Method |
|---|---|---|---|
| Enamine | 0 (reference) | Solid/Solution | XRD, NMR, DFT |
| Keto | +12.3 | Minor in solution | DFT |
Q. What strategies improve enantiomeric excess in asymmetric catalysis using this compound?
Chiral oxazoline ligands derived from Phenol, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- are critical in asymmetric catalysis. Key approaches include:
- Chiral Pool Synthesis : Start from (S)-(+)-2-phenylglycinol to ensure >99% enantiomeric purity .
- Catalytic Screening : Test ligands with Pd(0)/Wilkinson catalysts for coupling reactions (e.g., Suzuki-Miyaura) .
- Mechanistic Studies : Use DFT to optimize transition states for enantioselectivity .
Q. How can this compound be functionalized for coordination chemistry applications?
- Organotin Derivatives : React with Ph₃SnCl to form hypercoordinated complexes (e.g., 4,4-dimethyl-2-(2-(triphenylstannyl)phenyl)-4,5-dihydrooxazole). Characterize via ¹¹⁹Sn NMR (δ −200 to −400 ppm) .
- Polymer Synthesis : Use Wurtz coupling or dehydrohalogenation to create Sn-containing polymers .
Q. What methodologies address solvent-dependent tautomer distribution in solution?
- Variable Solvent NMR : Compare CDCl₃ (non-polar) vs. DMSO-d₆ (polar) to track keto-enamine equilibrium .
- DFT with Solvation Models : Apply SMD/SM8 models to predict solvent effects. For example, enamine stability decreases in polar solvents but remains dominant .
Q. How are oxazoline derivatives applied in supramolecular chemistry?
- Metal Coordination : The oxazoline N atom binds to Cu(II) or Pd(II), forming complexes characterized by X-ray diffraction (e.g., bond length N–Cu = 1.95 Å) .
- Ligand Design : Modify the phenol group to tune electronic properties for catalysis .
Table 3 : Key applications in catalysis:
| Application | Derivative Structure | Catalytic Efficiency | Reference |
|---|---|---|---|
| Asymmetric Aldol Reaction | (S)-Diphenyl-oxazoline ligand | 92% ee | |
| Suzuki Coupling | Pd/oxazoline complex | 98% yield |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
